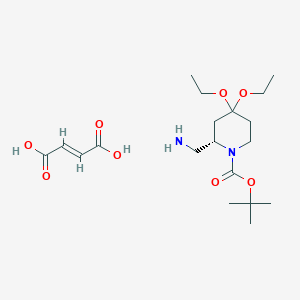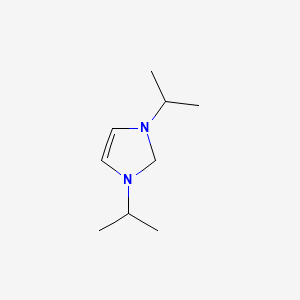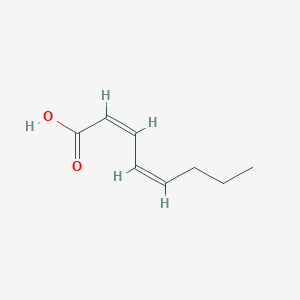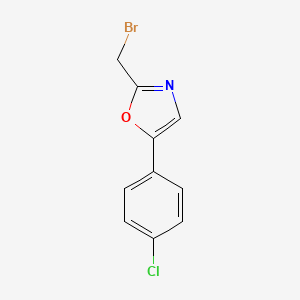
2-((3-(Methoxyamino)propyl)thio)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(Methoxyamino)propyl)thio)ethanamine is an organic compound with the molecular formula C₆H₁₆N₂OS It is a derivative of ethanamine, featuring a methoxyamino group attached to a propyl chain, which is further connected to a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Methoxyamino)propyl)thio)ethanamine typically involves the following steps:
Preparation of 3-(Methoxyamino)propylamine: This intermediate can be synthesized by reacting 3-chloropropylamine with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide.
Thioether Formation: The 3-(Methoxyamino)propylamine is then reacted with 2-chloroethanethiol in the presence of a base like potassium carbonate to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-(Methoxyamino)propyl)thio)ethanamine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methoxyamino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
2-((3-(Methoxyamino)propyl)thio)ethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of thioether and methoxyamino groups on biological systems.
Industrial Applications: Potential use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-((3-(Methoxyamino)propyl)thio)ethanamine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyamino group could participate in hydrogen bonding or electrostatic interactions, while the thioether linkage might influence the compound’s overall conformation and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methoxyethyl)amine: Similar structure but lacks the thioether linkage.
3-(Methoxyamino)propylamine: Lacks the ethanamine moiety.
2-(Methylthio)ethylamine: Similar structure but with a methylthio group instead of methoxyamino.
Uniqueness
2-((3-(Methoxyamino)propyl)thio)ethanamine is unique due to the presence of both a methoxyamino group and a thioether linkage, which can impart distinct chemical and biological properties. This combination of functional groups can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable intermediate in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H16N2OS |
|---|---|
Poids moléculaire |
164.27 g/mol |
Nom IUPAC |
3-(2-aminoethylsulfanyl)-N-methoxypropan-1-amine |
InChI |
InChI=1S/C6H16N2OS/c1-9-8-4-2-5-10-6-3-7/h8H,2-7H2,1H3 |
Clé InChI |
DMLZTLRAEOLLTH-UHFFFAOYSA-N |
SMILES canonique |
CONCCCSCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B15201263.png)

![2,3-Difluoro-4-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B15201281.png)
![tert-butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15201283.png)

![methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate](/img/structure/B15201304.png)
![5-Benzyl-2-(4-methoxybenzyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B15201312.png)


![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15201324.png)



